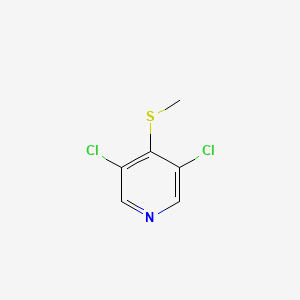

3,5-Dichloro-4-(methylthio)pyridine

Descripción

Propiedades

Fórmula molecular |

C6H5Cl2NS |

|---|---|

Peso molecular |

194.08 g/mol |

Nombre IUPAC |

3,5-dichloro-4-methylsulfanylpyridine |

InChI |

InChI=1S/C6H5Cl2NS/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 |

Clave InChI |

ODLXFLUNUFVITB-UHFFFAOYSA-N |

SMILES canónico |

CSC1=C(C=NC=C1Cl)Cl |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Agricultural Chemicals

Role in Herbicides and Pesticides

3,5-Dichloro-4-(methylthio)pyridine is primarily utilized as an intermediate in the synthesis of herbicides and pesticides. Its chlorinated pyridine structure enhances its reactivity, making it effective against a range of agricultural pests. The compound contributes to the development of formulations that protect crops while promoting higher yields.

Data Table: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Target Pests | Application Method |

|---|---|---|---|

| Herbicide A | This compound | Broadleaf weeds | Soil application |

| Herbicide B | This compound | Grassy weeds | Foliar spray |

Pharmaceutical Development

Drug Formulation and Targeting Biological Pathways

In pharmaceuticals, this compound is involved in the synthesis of compounds that target specific biological pathways. It has been explored for its potential as a scaffold in drug design, particularly for compounds aimed at inhibiting various enzymes and receptors.

Case Study: BCL6 Inhibition

A study highlighted the use of derivatives of this compound as potential inhibitors of BCL6, a protein involved in cancer progression. The optimization of these derivatives showed promising results with IC50 values indicating effective inhibition at low concentrations .

Material Science

Production of Specialty Polymers and Coatings

The compound is also employed in material science for the development of specialty polymers and coatings. Its properties enhance the durability and chemical resistance of materials used in various industrial applications.

Data Table: Properties of Polymers Containing this compound

| Polymer Type | Properties | Applications |

|---|---|---|

| Polymer A | High thermal stability | Automotive parts |

| Polymer B | Chemical resistance | Protective coatings |

Analytical Chemistry

Reagent for Detection and Quantification

In analytical chemistry, this compound serves as a reagent for various analytical methods. It facilitates the detection and quantification of other substances, which is crucial for quality control in laboratories.

Application Example: Quality Control Testing

This compound has been used in quality control testing to ensure the purity and concentration of active ingredients in pharmaceutical formulations.

Research Applications

Organic Synthesis and Chemical Research

The compound is a valuable tool in organic synthesis, allowing researchers to explore new reactions and develop innovative compounds with potential applications across multiple fields.

Case Study: Structure-Activity Relationship (SAR) Studies

Researchers have conducted SAR studies using this compound to develop more potent derivatives with enhanced biological activity against cancer cell lines . These studies are critical for advancing drug discovery processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs with varying substituents, focusing on electronic, steric, and application-based differences:

2.1 3,5-Dichloro-4-(difluoromethyl)pyridine

- Substituents : Difluoromethyl (-CF₂H) at position 4.

- Molecular Formula : C₆H₃Cl₂F₂N (vs. C₆H₄Cl₂NS for the methylthio variant).

- Molecular Weight : 197.994 g/mol (vs. ~194 g/mol for the methylthio compound).

- Reactivity : The electron-withdrawing -CF₂H group reduces ring electron density, decreasing nucleophilic substitution rates compared to the methylthio analog. This enhances stability, making it suitable for long-term storage and controlled reactions .

- Applications : Widely used in agrochemical and pharmaceutical synthesis due to its stability .

2.2 4,6-Diamino-2-(methylthio)nicotinonitrile

- Substituents: Amino (-NH₂) groups at positions 4 and 6, methylthio at position 2, and cyano (-CN) at position 3.

- Molecular Formula : C₇H₇N₅S.

- The methylthio group at position 2 exhibits moderate leaving-group ability .

- Applications : Intermediate in antiviral and anticancer agent synthesis .

Drug Delivery Systems

3,5-Dichloro-4-(methylthio)pyridine is employed in synthesizing sulfonamide derivatives for targeted drug delivery. Its methylthio group facilitates covalent linkage to carrier molecules, enhancing bioavailability .

Commercial Use

The difluoromethyl analog is commercially available (97% purity, Thermo Scientific) for industrial-scale organic synthesis, highlighting demand for halogenated pyridines in specialty chemicals .

Comparative Data Table

Métodos De Preparación

Preparation of 3,5-Dichloropyridine Precursors

A critical precursor in the synthesis is 3,5-dichloropyridine or its derivatives. According to patent literature, halogen exchange reactions on pentachloropyridine using potassium fluoride in aprotic solvents like N-methylpyrrolidone (NMP) have been employed to prepare related chlorinated pyridines with high selectivity and yield. Although this specific process targets trifluoropyridines, the methodology underscores the importance of controlled halogenation and solvent choice for selective substitution on pyridine rings.

Introduction of the Methylthio Group

The methylthio group (-SCH3) is typically introduced by nucleophilic substitution of a suitable leaving group (e.g., chlorine) on the pyridine ring with a methylthiolate nucleophile (such as sodium methylthiolate or methylthiolates generated in situ).

- Starting material : 3,5-dichloropyridine or 3,5-dichloropyridine derivatives.

- Nucleophile : Sodium methylthiolate (NaSCH3) or methylthiol generated from methyl mercaptan and base.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or NMP.

- Reaction conditions : Heating under reflux or elevated temperatures (80–150 °C) with stirring for several hours.

- Work-up : Quenching with water, extraction, and purification by distillation or recrystallization.

This method allows selective substitution at the 4-position if the 3 and 5 positions are blocked by chlorine atoms, leveraging the electronic and steric effects on the pyridine ring.

Representative Experimental Data and Yields

While detailed experimental data specific to 3,5-dichloro-4-(methylthio)pyridine are limited in open literature, analogous syntheses of chlorinated methylthio-pyridines provide insights:

| Parameter | Typical Conditions/Values |

|---|---|

| Starting material | 3,5-Dichloropyridine or pentachloropyridine derivatives |

| Methylthiolate source | Sodium methylthiolate or methyl mercaptan + base |

| Solvent | DMF, DMSO, or NMP |

| Temperature | 80–150 °C |

| Reaction time | 4–12 hours |

| Yield | 70–90% (depending on purity and reaction optimization) |

| Purification | Distillation, recrystallization |

Process Optimization Notes

- Solvent choice : Dipolar aprotic solvents favor nucleophilic substitution by stabilizing the charged intermediates and enhancing nucleophile reactivity.

- Water content : Anhydrous conditions improve yields by preventing hydrolysis and side reactions.

- Stoichiometry : Using slight excess of methylthiolate ensures complete substitution without overreaction.

- Temperature control : Maintaining moderate temperatures avoids decomposition or polysubstitution.

- Agitation : Vigorous stirring ensures homogeneity, especially in slurry or heterogeneous systems.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Direct nucleophilic substitution on 3,5-dichloropyridine | Straightforward, regioselective substitution | Requires pre-formed dichloropyridine precursor | 70–90% |

| Stepwise halogenation then thiolation | Allows stepwise control of substitution sites | More steps, potential for side reactions | Moderate to high |

| Halogen exchange on pentachloropyridine (related) | High selectivity for chlorination pattern | Specific to fluoropyridines, less direct for methylthio derivatives | 85–95% (for chlorofluoropyridines) |

Summary of Research Findings

- The preparation of this compound relies heavily on selective nucleophilic substitution reactions on chlorinated pyridine rings.

- Use of polar aprotic solvents and anhydrous conditions enhances reaction efficiency.

- Reaction parameters such as temperature, reagent molar ratios, and stirring intensity critically influence yield and purity.

- Although direct literature on this compound is limited, analogous preparation methods for chlorinated and methylthio-substituted pyridines provide a reliable basis for synthesis.

- Continuous removal of product by distillation during reaction can improve yield and purity, as demonstrated in related pyridine halogenation processes.

Q & A

Q. What are the established synthetic routes for 3,5-Dichloro-4-(methylthio)pyridine, and how are intermediates purified?

A common approach involves chlorination and methylthio group introduction. For example, in analogous syntheses, bis-methylthio derivatives are prepared via nucleophilic substitution using methylthiolate under controlled conditions. Reaction mixtures are typically quenched in water, and solids are isolated via filtration, followed by recrystallization from solvents like hexane or methylcyclohexane to achieve high purity . Key intermediates should be monitored using TLC or HPLC to ensure reaction completion.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- 1H NMR : Peaks for aromatic protons (δ 7.5–8.7 ppm) and methylthio groups (δ ~2.5 ppm) confirm substitution patterns .

- IR Spectroscopy : Absorbances near 1574 cm⁻¹ (C=N) and 665 cm⁻¹ (C-S) validate functional groups .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 278.28 for related pyridines) and fragmentation patterns confirm molecular weight and structural integrity .

- Melting Point Analysis : Sharp melting ranges (e.g., 130–133°C) indicate purity .

Q. What safety protocols are essential for handling this compound?

- Toxicity : Classified as highly toxic in structurally similar dichlorophenyl derivatives; avoid inhalation, ingestion, or skin contact .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers .

- Emergency Measures : Use PPE (gloves, goggles), and follow protocols for spills (neutralize with sodium bicarbonate) and disposal (incineration) .

Advanced Research Questions

Q. How do electronic effects of the methylthio group influence the compound’s reactivity in cross-coupling reactions?

The methylthio (–SMe) group acts as a weak electron donor, activating the pyridine ring toward electrophilic substitution at the 4-position. However, steric hindrance from the methyl group may limit coupling efficiency. Computational studies (e.g., DFT) are recommended to map electron density and predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can optimize conditions (e.g., Pd catalysts, ligand selection) .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., phosphodiesterase inhibition) may arise from:

- Impurity Profiles : Use HPLC with UV/Vis detection (λ = 254 nm) to quantify trace impurities (<0.1%) .

- Solubility Variability : Test derivatives in polar aprotic solvents (DMSO, DMF) and adjust formulations using cyclodextrins or liposomal encapsulation .

- Structural Analogues : Compare EC₅₀ values of this compound with its 2,6-dichloro isomer to assess positional effects on receptor binding .

Q. How can mechanistic studies improve the yield of this compound derivatives?

- Kinetic Analysis : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., chlorination vs. methylthio introduction) .

- Catalyst Screening : Test transition-metal catalysts (Cu, Pd) for C–S bond formation under mild conditions (e.g., 60°C, atmospheric pressure) .

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to remove reactive intermediates like HCl, which can degrade methylthio groups .

Methodological Challenges

Q. What advanced techniques address analytical limitations in quantifying trace impurities?

- LC-MS/MS : Provides high sensitivity (detection limits <1 ppm) for identifying sulfoxide or sulfone byproducts .

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

- NMR Relaxation Studies : Differentiates between rotational isomers of the methylthio group, which may affect reactivity .

Q. How are structure-activity relationships (SARs) explored for this compound in drug discovery?

- Pharmacophore Modeling : Map the dichloro-methylthio motif against target enzymes (e.g., phosphodiesterase IV) to identify critical binding interactions .

- In Vivo Profiling : Administer derivatives in rodent models to correlate plasma stability (t₁/₂) with substituent electronegativity (Hammett σ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.